molecular formula C10H8N2O2S B1381815 Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate CAS No. 1809268-33-4

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Cat. No.: B1381815
CAS No.: 1809268-33-4
M. Wt: 220.25 g/mol
InChI Key: DTCFYORGOSQJMK-UHFFFAOYSA-N
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Description

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a pyridine-thiazole hybrid compound of high interest in medicinal chemistry and drug discovery research. This structural motif is consistently identified as a promising scaffold in the development of novel therapeutic agents. Pyridine-thiazole hybrids have demonstrated significant and selective cytotoxic activity against a broad panel of human tumor cell lines, including carcinomas of the colon, breast, and lung, as well as glioblastoma and leukemia . Research indicates that the mechanism of action for such hybrids may be related to inducing genetic instability in cancer cells; their cytotoxic effects can be significantly reduced by pre-incubation with a PARP1 inhibitor (Fluzaparib), suggesting a potential role in targeting DNA integrity . Furthermore, structurally related molecules have shown potent antimicrobial properties, including excellent activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.98 µg/mL, positioning them as valuable starting points for new antimycobacterial agents . The molecular architecture of this compound class often features an intramolecular chalcogen bond (S⋯N), which can influence the overall conformation and potentially its interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCFYORGOSQJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Coupling via Suzuki-Miyaura Reaction

This method involves the coupling of a thiazole boronic acid with a halogenated pyridine derivative using a palladium catalyst.

  • Reagents:

    • Thiazole boronic acid
    • Halogenated pyridine derivative (e.g., 5-bromopyridine-2-carboxylate)
    • Pd(PPh$$3$$)$$4$$
    • K$$2$$CO$$3$$
    • Water and toluene
  • Conditions:

    • The reaction is typically carried out under reflux in a mixture of water and toluene.
    • The catalyst and base are added to the mixture of the thiazole boronic acid and the halogenated pyridine derivative.
  • Yield and Purity:

    • The yield can vary depending on the specific conditions and reagents used, but generally ranges from 60% to 80%.
    • Purification is often achieved through column chromatography.

Method B: Direct Arylation

This method involves the direct arylation of the pyridine ring with a thiazole derivative using a palladium catalyst.

  • Reagents:

    • Pyridine-2-carboxylate
    • Thiazole derivative (e.g., 2-bromothiazole)
    • Pd(OAc)$$_2$$
    • PivOH
    • K$$2$$CO$$3$$
  • Conditions:

    • The reaction is typically conducted at elevated temperatures (around 100°C) in a solvent like toluene or DMF.
    • The catalyst and base are added to the mixture of the pyridine and thiazole derivatives.
  • Yield and Purity:

    • Yields can range from 50% to 70%.
    • Purification is often necessary to remove impurities.

Method C: Stille Coupling

This method involves the coupling of a stannylated thiazole with a halogenated pyridine derivative.

  • Reagents:

    • Stannylated thiazole
    • Halogenated pyridine derivative
    • Pd(PPh$$3$$)$$4$$
    • DMF
  • Conditions:

    • The reaction is typically carried out at elevated temperatures (around 100°C) in DMF.
    • The catalyst is added to the mixture of the stannylated thiazole and the halogenated pyridine derivative.
  • Yield and Purity:

    • Yields can range from 60% to 80%.
    • Purification is often achieved through column chromatography.

Comparison of Preparation Methods

Method Reagents Conditions Yield Range Advantages/Disadvantages
Suzuki-Miyaura Thiazole boronic acid, halogenated pyridine, Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$ Reflux in water/toluene 60-80% Advantages: High yield, mild conditions. Disadvantages: Requires boronic acid.
Direct Arylation Pyridine-2-carboxylate, thiazole derivative, Pd(OAc)$$2$$, PivOH, K$$2$$CO$$_3$$ Elevated temperature in toluene/DMF 50-70% Advantages: Simple setup, fewer reagents. Disadvantages: Lower yield, harsh conditions.
Stille Coupling Stannylated thiazole, halogenated pyridine, Pd(PPh$$3$$)$$4$$, DMF Elevated temperature in DMF 60-80% Advantages: High yield, versatile. Disadvantages: Toxicity of tin reagents.

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient coupling reactions and the handling of sensitive reagents. Recent research has focused on optimizing reaction conditions and exploring new catalysts to improve yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

Anticancer Properties
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate has shown promising anticancer activity. Recent studies have synthesized novel pyridine-thiazole hybrid molecules that exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung carcinomas. For instance, one derivative demonstrated an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent activity compared to normal human keratinocytes where the IC50 was >50 µM .

Mechanisms of Action
The anticancer effects are attributed to the inhibition of key protein kinases involved in tumor growth. Notably, compounds derived from this class have been reported to inhibit c-Met kinase (linked to anti-leukemic activity) and CDK1 (associated with anti-melanoma effects) among others . These mechanisms suggest a multifaceted approach to targeting cancer cells while sparing normal cells.

Antimicrobial Activity

Research indicates that this compound derivatives possess antibacterial properties. Some synthesized compounds have shown efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole and pyridine moieties can enhance antibacterial potency .

Anticonvulsant Activity

Thiazole derivatives, including this compound, have been evaluated for anticonvulsant properties. Certain analogues exhibited high anticonvulsant activity in animal models, suggesting potential use in treating epilepsy and related disorders. The SAR analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticonvulsant efficacy .

Pain Management

Emerging research has identified thiazole-containing compounds as potential modulators of pain pathways. This compound has been implicated in the modulation of TRPV3 channels, which are involved in pain perception. This suggests a possible application in developing new analgesics for chronic pain conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclocondensation reactions and Claisen-Schmidt condensation are commonly employed to construct the thiazole-pyridine framework . Physico-chemical characterization methods, including NMR and mass spectrometry, are utilized to confirm the structure and purity of synthesized compounds.

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 (µM)Notes
AnticancerPyridine-thiazole hybrid0.57 (HL-60)Selective for cancer cells over normal cells
AntimicrobialVarious derivativesVariesEffective against MRSA and Pseudomonas aeruginosa
AnticonvulsantThiazole-linked compoundsVariesHigh efficacy in animal models
Pain ModulationTRPV3 modulatorsTBDPotential for chronic pain treatment

Mechanism of Action

The mechanism of action of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. For example, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

  • Structure : Substituted at the 4-position of pyridine with a methyl-thiazole-carboxylate group.
  • Synthesis : Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling .
  • Key Differences: The 4-pyridinyl substitution (vs.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

  • Structure : Replaces the pyridine ring with an isoxazole and substitutes a carboxamide group.
  • Physicochemical Impact : The isoxazole-carboxamide system reduces lipophilicity (logP ≈ 1.2) compared to the target compound’s ester (logP ≈ 2.1), influencing solubility and bioavailability .

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate

  • Structure : Features a dichlorobenzoate ester attached to the thiazole ring.

Functional Analogues in Drug Discovery

SIB-1757 and SIB-1893

  • Structure: SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) lack the thiazole moiety but share pyridine-based scaffolds.
  • Biological Activity: Both are noncompetitive mGluR5 antagonists (IC₅₀: 0.29–0.37 µM), demonstrating selectivity over mGluR1 (IC₅₀ > 100 µM) .
  • Divergence : Unlike this compound, these compounds prioritize aromatic substituents over heterocyclic fusion, highlighting how structural variations dictate receptor specificity.

CDK2/Cyclin A Inhibitors (e.g., Compound 12a)

  • Structure: Derivatives like 12a (4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxylate) feature pyrimidine-thiazole cores.
  • Activity : Inhibit CDK2/cyclin A with IC₅₀ values < 50 nM, attributed to hydrogen bonding with kinase hinge regions .
  • Contrast : The pyrimidine ring in 12a provides additional hydrogen-bonding sites absent in the target compound, underscoring the importance of core heterocycles in kinase inhibition.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target IC₅₀/EC₅₀ LogP Synthesis Method
This compound Pyridine-thiazole Methyl ester at C2 Under investigation N/A ~2.1 Solvent evaporation
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole-pyridine Ethyl ester at C5 Kinases (e.g., CDK2) <50 nM ~1.8 Nitrile coupling
SIB-1757 Pyridine Phenylazo group at C2 mGluR5 0.37 µM ~3.0 HTS screening
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Carboxamide at C4 N/A N/A ~1.2 Crystallization

Key Findings

Synthesis Flexibility : this compound is synthesized via solvent evaporation, contrasting with nitrile coupling or HTS-derived routes for analogues .

Biological Specificity : Thiazole-pyridine hybrids show divergent targets (kinases vs. mGluR5), dictated by substituent positioning and core heterocycles .

Physicochemical Trade-offs : Ester groups enhance lipophilicity but may reduce metabolic stability compared to carboxamides or bulky benzoates .

Biological Activity

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions
this compound interacts with various biological targets, influencing multiple biochemical pathways. Thiazole derivatives are known to modulate enzyme activity and receptor signaling, which can lead to therapeutic effects such as:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Exhibiting activity against bacteria and fungi.
  • Antitumor Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Cellular Effects
The compound has been shown to affect cellular processes significantly. It can alter gene expression, impact cell signaling pathways, and modify cellular metabolism. For instance, studies indicate that it induces apoptosis in cancer cell lines by inhibiting specific pathways linked to cell survival.

Molecular Mechanism
At the molecular level, this compound binds to enzymes and receptors, leading to alterations in their activity. This binding can inhibit inflammatory enzymes, thereby reducing inflammation and associated symptoms .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide beneficial effects such as anti-inflammatory or antioxidant activities, while higher doses could lead to cytotoxic effects or organ damage.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Properties
    In vitro tests showed that this compound effectively reduced inflammation markers in cell cultures. The IC50 values for anti-inflammatory activity ranged from 46.29 to 100.60 μg/mL across different thiazole derivatives, highlighting the compound's potential in managing inflammatory diseases .
  • Antitumor Activity
    Research on pyridine-thiazole hybrids revealed that this compound exhibited high antiproliferative activity against various cancer cell lines, including those from breast, lung, and colon carcinomas. The compound's mechanism involved the downregulation of anti-apoptotic proteins, promoting cell death in malignant cells .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacterial strains
AntitumorInduces apoptosis in cancer cells

Q & A

Q. Key Optimization Factors :

  • Temperature : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .
  • Purification : Flash chromatography with DCM/MeOH (99:1) resolves polar impurities, yielding 40–49% for similar pyridine-thiazole hybrids .
Analogue Yield (%) Conditions Purification Reference
Ethyl 5-(3-acetyl-pyrano[2,3-b]pyridinyl)pyridine-2-carboxylate46Reductive amination, 70°CFlash chromatography (DCM/MeOH)
Thiazolo[3,2-a]pyrimidine derivatives41–49Cyclization with thioureasColumn chromatography

How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on deshielding effects from the thiazole’s sulfur atom and ester carbonyl (δ ~165–170 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., C₁₁H₉N₂O₂S requires 233.0384) .
  • X-ray crystallography : Resolve π-stacking between thiazole and pyridine rings, as seen in structurally similar compounds .
  • Computational Studies : DFT calculations predict HOMO/LUMO distributions, guiding reactivity analysis .

What are the key considerations for ensuring the stability and proper storage of this compound?

  • Storage : Keep at –20°C under argon to prevent ester hydrolysis or thiazole oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; monitor via TLC .

What biological targets or enzymatic pathways has this compound been implicated in, based on structural analogs?

  • O-GlcNAcase (OGA) Inhibition : Thiazole-pyridine hybrids exhibit affinity for OGA’s active site, mimicking acetamido-group interactions (IC₅₀ ~50–100 nM for related compounds) .
  • Antimicrobial Activity : Thiazole derivatives disrupt bacterial membrane synthesis via FabH enzyme inhibition .
Target Activity (Analogue) Mechanism Reference
OGAIC₅₀ = 56 nM (N-[4-fluoro-5-...thiazol-2-yl]acetamide)Competitive inhibition
FabHMIC = 8 µg/mL (thiadiazolyl derivatives)Fatty acid synthase disruption

How can contradictory data regarding the compound’s reactivity or biological activity be systematically analyzed?

  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify yield discrepancies .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl → trifluoromethyl) to isolate electronic vs. steric effects .
  • Kinetic Studies : Compare enzymatic inhibition constants (Km, Vmax) across assays to resolve variability in bioactivity .

What advanced computational strategies can predict the interaction mechanisms between this compound and potential protein targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand binding to OGA’s catalytic pocket (docking scores <–8 kcal/mol suggest strong affinity) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
  • QM/MM Calculations : Probe electronic transitions during enzyme inhibition using hybrid quantum-mechanical/molecular-mechanical methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
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Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

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